1-Bromo-2,3,4-trimethylbenzene

Description

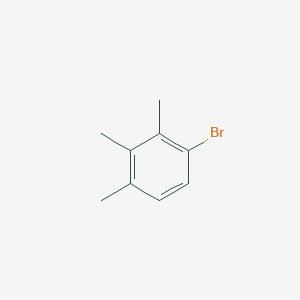

1-Bromo-2,3,4-trimethylbenzene (C₉H₁₁Br) is a brominated aromatic compound featuring three methyl groups and a bromine atom substituted on a benzene ring. Brominated aromatic compounds are widely used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity in cross-coupling reactions and functionalization . The methyl groups in this compound are electron-donating, which may influence its electronic properties and regioselectivity in substitution reactions compared to halogenated derivatives.

Properties

IUPAC Name |

1-bromo-2,3,4-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHISMPFNRVMPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502890 | |

| Record name | 1-Bromo-2,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-33-5, 38097-05-1 | |

| Record name | 1-Bromo-2,3,4-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via electrophilic aromatic substitution (EAS), where Br⁺ is generated through the interaction of Br₂ with the Lewis acid. For 1,2,3-trimethylbenzene, steric hindrance from the three adjacent methyl groups limits bromination to the less hindered para position (position 4), yielding this compound. Industrial protocols often use dichloromethane or carbon tetrachloride as solvents at temperatures between 0–25°C to moderate reaction rates and minimize polybromination.

Yield and Limitations

Under optimized conditions, this method achieves yields of 45–60%. However, the reaction is sensitive to stoichiometry: excess Br₂ leads to dibrominated byproducts, such as 1,4-dibromo-2,3,5-trimethylbenzene. Purification via vacuum distillation or column chromatography is required to isolate the monobrominated product.

Catalytic Bromination Using Gallium Trichloride (GaCl₃)

Recent advances highlight GaCl₃ as a highly efficient catalyst for regioselective bromination of polyalkylated benzenes. This method is particularly effective for synthesizing this compound due to its ability to suppress polybromination through thermodynamic control.

Reaction Dynamics

GaCl₃ facilitates bromine activation and stabilizes intermediate carbocations, enabling selective monobromination even in highly substituted systems. For 1,2,3-trimethylbenzene, the reaction initially produces dibromo intermediates (e.g., 4,6-dibromo-1,2,3-trimethylbenzene), which undergo gradual debromination to yield the monobromo product.

Key Conditions:

-

Catalyst Loading : 5 mol% GaCl₃

-

Solvent : Methylcyclohexane (boiling point: 101°C)

-

Temperature : Room temperature (25°C)

-

Time : 12 hours

After 12 hours, the monobromo product dominates with a yield of 62%, compared to 40% after 1 hour.

Advantages Over Traditional Methods

-

Reduced Polybromination : GaCl₃ promotes equilibration between polybrominated intermediates and the monobromo product, enhancing selectivity.

-

Milder Conditions : No cryogenic temperatures or inert atmospheres are required.

Radical Bromination with N-Bromosuccinimide (NBS)

While NBS is typically associated with allylic bromination, its use in aromatic systems has been explored for sterically hindered substrates. For 1,2,3-trimethylbenzene, NBS in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) enables bromination at the para position via a radical chain mechanism.

Protocol and Challenges

-

Reagents : NBS (1.1 equiv), AIBN (0.1 equiv)

-

Solvent : Cyclohexane or acetonitrile

-

Temperature : Reflux (80–85°C)

This method yields 35–50% of the target compound but requires rigorous exclusion of moisture and oxygen to prevent side reactions.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Catalyst/Solvent | Temperature | Time | Yield | Selectivity | Scalability |

|---|---|---|---|---|---|---|

| Direct Bromination | FeBr₃/CH₂Cl₂ | 0–25°C | 2 h | 45% | Moderate | Industrial |

| GaCl₃ Catalyzed | GaCl₃/Methylcyclohexane | 25°C | 12 h | 62% | High | Lab-scale |

| NBS Radical | AIBN/Cyclohexane | 80°C | 6 h | 38% | Low | Limited |

Key Findings :

-

The GaCl₃ method offers the highest selectivity and yield but requires longer reaction times.

-

Direct bromination remains the preferred industrial method due to faster kinetics and existing infrastructure.

Recent Advances and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4-trimethylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions at the remaining positions on the benzene ring, such as nitration, sulfonation, or alkylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and alkyl halides for alkylation in the presence of a Lewis acid catalyst.

Major Products:

Nucleophilic Substitution: Products such as 2,3,4-trimethylphenol or 2,3,4-trimethylbenzonitrile.

Electrophilic Substitution: Products such as 1-bromo-2,3,4-trimethyl-5-nitrobenzene or 1-bromo-2,3,4-trimethylbenzenesulfonic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Bromo-2,3,4-trimethylbenzene serves as a vital intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. Common reactions include:

- Nucleophilic Substitution : The bromine can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).

- Electrophilic Substitution : The compound can undergo further electrophilic substitutions at remaining positions on the benzene ring, facilitating reactions like nitration and sulfonation .

Biological Applications

Model Compound in Enzyme Studies

In biological research, this compound is utilized as a model compound to study enzyme-catalyzed reactions involving aromatic substrates. Its reactivity provides insights into the mechanisms of enzymatic processes and helps in understanding how similar compounds might behave in biological systems .

Industrial Applications

Production of Specialty Chemicals

The compound is employed in the production of specialty chemicals, dyes, and polymers. Its brominated structure imparts flame-retardant properties to materials, making it valuable in industries focused on safety and material performance .

Case Study 1: Synthesis of Derivatives

Research has demonstrated that derivatives of this compound can be synthesized through various methods involving electrophilic aromatic substitution. For instance, one study reported successful nitration yielding a product with significant yield and purity .

Case Study 2: Biological Activity Exploration

In another investigation focusing on the biological activity of brominated compounds, researchers utilized this compound to explore its potential pharmacological properties. The study highlighted its effectiveness as a substrate for specific enzymes involved in drug metabolism .

Mechanism of Action

The mechanism of action of 1-bromo-2,3,4-trimethylbenzene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the aromatic ring. In electrophilic substitution reactions, the aromatic ring undergoes activation by an electrophile, leading to the formation of a substituted product.

Molecular Targets and Pathways: The primary molecular target of this compound is the aromatic ring, where substitution reactions occur. The pathways involved include the formation of reactive intermediates, such as sigma complexes or arenium ions, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1-bromo-2,3,4-trimethylbenzene with structurally related brominated aromatic compounds, focusing on molecular properties, reactivity, and applications.

Key Findings

Substituent Effects on Reactivity

- Methyl Groups : In this compound and its isomer 5-bromo-1,2,4-trimethylbenzene, methyl groups activate the aromatic ring toward electrophilic substitution. This contrasts with halogenated derivatives like 1-bromo-2,3,4-trifluorobenzene, where fluorine atoms deactivate the ring and direct reactions to meta positions .

- Halogen vs. Nitro Groups : 1-Bromo-2,4-dinitrobenzene exhibits heightened reactivity in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing nitro groups, enabling applications in antifungal agents .

Physical Properties

- Volatility : 1-Bromo-2,3,4-trifluorobenzene is a volatile liquid (bp 60°C), while methylated derivatives like this compound are expected to have higher boiling points due to increased molecular weight and hydrophobicity .

Applications

- Pharmaceuticals : Fluorinated derivatives (e.g., 1-bromo-2,3,4-trifluorobenzene) serve as intermediates in drug synthesis, such as antitumor compounds .

- Agrochemicals : Brominated trimethylbenzene isomers may act as precursors for pesticides, though field efficacy can vary due to environmental factors .

Challenges and Limitations

- Environmental Stability : Lab-effective compounds like 1-bromo-2,4-dinitrobenzene may fail in field applications due to rapid degradation or interactions with organic matter .

- Regioselectivity : Isomeric brominated trimethylbenzenes require precise control during synthesis to avoid mixtures, complicating industrial-scale production .

Q & A

Q. Methodological Insight :

- Monitor reaction progress via GC-MS or TLC.

- Purify via fractional distillation or column chromatography, leveraging boiling point differences (estimated bp: 235–250°C based on analogous brominated aromatics) .

How does the steric environment of this compound impact its reactivity in cross-coupling reactions?

Advanced Research Question

The compound’s three methyl groups create significant steric hindrance, affecting its utility in Suzuki or Ullmann couplings:

- Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) may require prolonged heating (80–100°C) due to hindered oxidative addition. Electron-rich aryl bromides typically exhibit slower reactivity .

- Buchwald-Hartwig Amination : Bulky ligands (e.g., XPhos) improve efficiency by mitigating steric effects .

- Computational Analysis : Density Functional Theory (DFT) studies can predict transition-state geometries and activation barriers, guiding catalyst selection .

Q. Data Consideration :

- Compare reaction rates with less-hindered analogs (e.g., 1-bromo-3,5-dimethylbenzene) to quantify steric effects .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Methyl groups appear as singlets (δ 2.2–2.5 ppm), while aromatic protons show splitting patterns dependent on substituent positions.

- ¹³C NMR : Distinct signals for methyl carbons (δ 18–22 ppm) and brominated aromatic carbons (δ 120–130 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 213 (C₉H₁₁Br⁺) with fragmentation patterns confirming bromine loss (e.g., m/z 134 for C₉H₁₁⁺) .

- IR Spectroscopy : C-Br stretch near 560 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .

How can computational chemistry predict the stability and reactivity of this compound under varying conditions?

Advanced Research Question

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of bromination using software like Gaussian or ORCA to compare with experimental yields .

- Reaction Pathway Modeling : Simulate intermediates in SNAr (nucleophilic aromatic substitution) reactions to assess feasibility. The methyl groups may destabilize Meisenheimer intermediates due to steric strain .

- Solvent Effects : COSMO-RS simulations predict solubility trends in polar vs. nonpolar solvents, aiding reaction optimization .

What are the challenges in analyzing isomeric impurities (e.g., 1-Bromo-2,4,5-trimethylbenzene) during synthesis?

Advanced Research Question

- Chromatographic Separation : Use HPLC with a C18 column and acetonitrile/water gradients. Isomers may co-elute due to similar polarity; optimize with temperature-controlled columns .

- Crystallography : Single-crystal X-ray diffraction resolves positional isomerism but requires high-purity samples .

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures shifts product ratios. Lower temperatures favor kinetic products (para-brominated), while higher temperatures favor thermodynamic stability .

How is this compound utilized in the synthesis of bioactive molecules?

Applied Research Question

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors or antipsychotic agents. For example, coupling with pyridine derivatives introduces heterocyclic motifs .

- Material Science : Incorporation into liquid crystals or metal-organic frameworks (MOFs) exploits its rigid, substituted aromatic core .

- Methodology : Optimize Heck reactions to attach vinyl groups for polymer backbones, noting that steric hindrance may limit efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.